molecular formula C14H12N2 B13721022 Acridin-4-ylmethanamine

Acridin-4-ylmethanamine

Cat. No.: B13721022
M. Wt: 208.26 g/mol
InChI Key: OSJVHCZPJUDEGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-Acridin-4-yl-methylamine typically involves the reaction of acridine derivatives with appropriate amine reagents. One common method includes the Ullmann condensation of 2,4-dichlorobenzoic acid with 4-methoxyaniline, followed by cyclization in the presence of phosphorus oxychloride (POCl₃) to yield 6,9-dichloro-2-methoxyacridine. This intermediate is then reacted with 1-(4-aminophenyl)ethan-1-one in the presence of hydrochloric acid (HCl) to form the desired product .

Industrial Production Methods

Industrial production methods for C-Acridin-4-yl-methylamine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

C-Acridin-4-yl-methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced amine form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted acridine derivatives .

Scientific Research Applications

C-Acridin-4-yl-methylamine has a wide range of scientific research applications, including:

Mechanism of Action

The primary mechanism of action of C-Acridin-4-yl-methylamine involves DNA intercalation. The compound inserts itself between DNA base pairs, disrupting the normal function of DNA and related enzymes. This intercalation can inhibit DNA replication and transcription, leading to cell death, which is particularly useful in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound, known for its wide range of applications in medicinal chemistry and material sciences.

    Acridone: A functional analogue of acridine with similar applications but differing in its chemical structure.

    Quinacrine: A derivative of acridine used as an antimalarial and anticancer agent.

    Thiazacridine: Another derivative with potential anticancer properties.

Uniqueness

C-Acridin-4-yl-methylamine is unique due to its specific substitution pattern, which enhances its ability to intercalate DNA and its potential therapeutic applications. Its unique structure also allows for the development of fluorescent materials and organoelectronic devices .

Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

acridin-4-ylmethanamine

InChI

InChI=1S/C14H12N2/c15-9-12-6-3-5-11-8-10-4-1-2-7-13(10)16-14(11)12/h1-8H,9,15H2

InChI Key

OSJVHCZPJUDEGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)CN

Origin of Product

United States

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